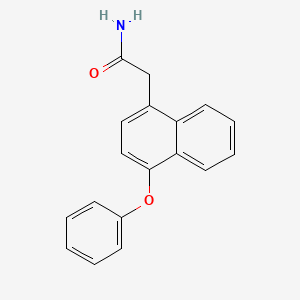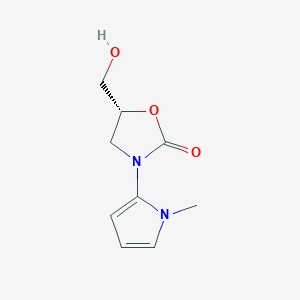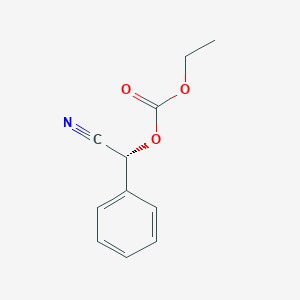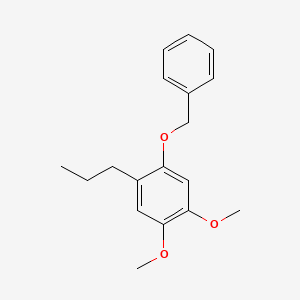
Phosphorin, 2,3,5,6-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorin, 2,3,5,6-tetraphenyl- is a compound that belongs to the class of phosphorines, which are analogs of pyridine containing a phosphorus atom instead of a nitrogen atom. This compound is of significant interest in research due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 2,3,5,6-tetraphenyl- typically involves the condensation of a pyrylium salt with a phosphine or its equivalent. One common method includes the use of P(CH₂OH)₃ and P(SiMe₃)₃ as reagents . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
While specific industrial production methods for Phosphorin, 2,3,5,6-tetraphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Phosphorin, 2,3,5,6-tetraphenyl- undergoes various chemical reactions, including:
Electrophilic substitution: Similar to other aromatic compounds, it can undergo bromination and acylation reactions.
Coordination chemistry: It can form complexes with metals through the phosphorus center.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) under mild conditions.
Acylation: Often carried out using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products of these reactions include brominated and acylated derivatives of Phosphorin, 2,3,5,6-tetraphenyl-, which can be further utilized in various applications .
Scientific Research Applications
Phosphorin, 2,3,5,6-tetraphenyl- has several applications in scientific research:
Chemistry: It is used in the study of aromaticity and coordination chemistry due to its unique electronic properties.
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, its derivatives could potentially be explored for their biological activity.
Mechanism of Action
The mechanism by which Phosphorin, 2,3,5,6-tetraphenyl- exerts its effects involves its ability to participate in π-π stacking interactions and coordinate with metal centers. These interactions are crucial for its role in forming stable complexes and contributing to its unique electronic properties .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenyl-1,4-dioxin: Studied for its structure and luminescence properties.
Tetraphenyl-1H-pyrrole: Exhibits dual-state luminescent mechanisms.
Uniqueness
Phosphorin, 2,3,5,6-tetraphenyl- is unique due to the presence of a phosphorus atom in its aromatic ring, which imparts distinct electronic properties compared to its nitrogen or carbon analogs. This makes it particularly valuable in the study of aromaticity and coordination chemistry .
Properties
CAS No. |
293309-71-4 |
|---|---|
Molecular Formula |
C29H21P |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2,3,5,6-tetraphenylphosphinine |
InChI |
InChI=1S/C29H21P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)30-28(26)24-17-9-3-10-18-24/h1-21H |
InChI Key |
CNEIITMFCADFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(P=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
oxophosphanium](/img/structure/B12577850.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)

![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)

